molecular formula C30H12F54N3O6P3 B1458191 Hexakis(1H,1H-nonafluoropentoxy)phosphazene CAS No. 1365808-69-0

Hexakis(1H,1H-nonafluoropentoxy)phosphazene

Cat. No.: B1458191
CAS No.: 1365808-69-0
M. Wt: 1629.3 g/mol
InChI Key: CNVDWDMRWWSXKR-UHFFFAOYSA-N
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Description

Hexakis(1H,1H-nonafluoropentoxy)phosphazene is a biochemical used in proteomics research . The molecular formula is C30H12F54N3O6P3 and the molecular weight is 1629.28 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C30H12F54N3O6P3/c31-7(32,13(43,44)19(55,56)25(67,68)69)1-88-94(89-2-8(33,34)14(45,46)20(57,58)26(70,71)72)85-95(90-3-9(35,36)15(47,48)21(59,60)27(73,74)75,91-4-10(37,38)16(49,50)22(61,62)28(76,77)78)87-96(86-94,92-5-11(39,40)17(51,52)23(63,64)29(79,80)81)93-6-12(41,42)18(53,54)24(65,66)30(82,83)84/h1-6H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .

Scientific Research Applications

Synthesis and Characterization

  • Phosphazene compounds are synthesized through reactions involving hexachlorocyclotriphosphazene with various reagents, leading to derivatives with different substituents. These reactions are characterized by techniques such as NMR, FTIR, and elemental analysis to determine their structural and chemical properties (Pamukçi et al., 2007).

Material Enhancement

  • Phosphazene cores are used to initiate the ring-opening polymerization of e-caprolactone, resulting in star-shaped polymers. These materials exhibit improved thermal stability and crystallization behavior, indicating their potential in enhancing material properties (Cui et al., 2004).

Fire Retardancy

  • Phosphazene derivatives are explored for their fire-retardant properties in polymers such as poly(butylene terephthalate), showing an increase in oxygen index and potential as flame retardants (Levchik et al., 2000).

Polymer Modification

  • Novel phosphazene-based epoxy resins have been synthesized, demonstrating enhanced flame retardancy, thermal stability, and mechanical properties, suitable for applications in electric and electronic fields (Liu & Wang, 2009).

Biomedical Applications

  • Phosphazene compounds have been utilized as crosslinkers in the preparation of thermo and pH-responsive hydrogels, showing potential for drug release matrices and catalyst supports (Ozay et al., 2016).

Mechanism of Action

The mechanism of action of Hexakis(1H,1H-nonafluoropentoxy)phosphazene is not specified in the retrieved data. As a biochemical used in proteomics research, it may interact with proteins or other biomolecules in specific ways .

Safety and Hazards

Hexakis(1H,1H-nonafluoropentoxy)phosphazene is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of Hexakis(1H,1H-nonafluoropentoxy)phosphazene research are not specified in the retrieved data. Given its use in proteomics research, it may be involved in studies aimed at understanding protein function, interactions, and regulation .

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12F54N3O6P3/c31-7(32,13(43,44)19(55,56)25(67,68)69)1-88-94(89-2-8(33,34)14(45,46)20(57,58)26(70,71)72)85-95(90-3-9(35,36)15(47,48)21(59,60)27(73,74)75,91-4-10(37,38)16(49,50)22(61,62)28(76,77)78)87-96(86-94,92-5-11(39,40)17(51,52)23(63,64)29(79,80)81)93-6-12(41,42)18(53,54)24(65,66)30(82,83)84/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVDWDMRWWSXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12F54N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365808-69-0
Record name Hexakis(1H,1H-nonafluoropentoxy)phosphazene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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